molecular formula C27H22FN3O2S B2390793 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 895646-72-7

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2390793
CAS RN: 895646-72-7
M. Wt: 471.55
InChI Key: DDOCJDADWHELET-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, guanidine HCl was added to a solution of sodium in methanol, and the precipitated sodium chloride was filtered off. Then, a compound was added to the filtrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, in the crystal structure of a related compound, the two fused rings form a dihedral angle . The attached benzene ring is twisted with respect to the heterocyclic pyrimidinone ring, making a dihedral angle .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Scientific Research Applications

Antiproliferative Activity

This compound has demonstrated broad-spectrum antiproliferative activity. Researchers synthesized a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives and tested them against a panel of 55 cell lines representing nine different cancer types. Notably, compounds 1d and 1e, which possess a terminal arylamide moiety, exhibited superior potency compared to the reference drug Sorafenib. Specifically:

Anticancer Agents

Another related compound, 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one , has been investigated as an anticancer agent. Although not identical to our compound, this derivative shares structural features. Further studies on its structure-activity relationship (SAR) could provide valuable insights into the potential of our compound as an anticancer agent .

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Additionally, related derivatives such as 5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one have been explored. These compounds exhibit interesting properties and may offer potential applications in cancer research. Further investigations are warranted to uncover their full range of activities .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For example, acute-toxicity studies in mice show that a related compound (LD 50: 186 mg/kg) is safer than AT7519 (32 mg/kg) .

Future Directions

The future directions for the development of similar compounds have been suggested . For instance, these results demonstrate the potential of this unique compound for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-7-12-23-19(13-16)14-21-26(33-23)30-25(18-8-10-20(28)11-9-18)31-27(21)34-15-24(32)29-22-6-4-3-5-17(22)2/h3-13H,14-15H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOCJDADWHELET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

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